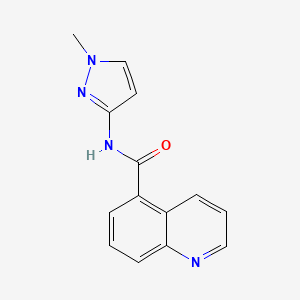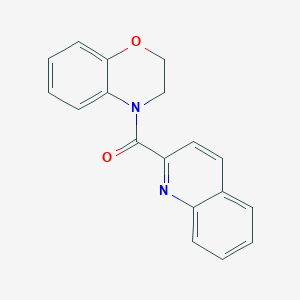
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone, also known as DBM, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic effects. DBM belongs to the benzoxazine family of compounds and has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The exact mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is not fully understood, but it is believed to act through multiple pathways. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to induce apoptosis in cancer cells. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is its low toxicity and high solubility, which makes it an ideal compound for in vitro and in vivo experiments. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has also been shown to have good stability under different experimental conditions. However, one of the limitations of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is its poor bioavailability, which may limit its therapeutic potential.
未来方向
There are several future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone. One area of interest is the development of novel derivatives of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone with improved bioavailability and efficacy. Another area of interest is the investigation of the potential of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, the elucidation of the exact mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone and its downstream targets will provide valuable insights into its therapeutic potential.
合成方法
The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is a multi-step process that involves the reaction of 2-amino-3-cyanopyridine with salicylaldehyde to form the intermediate 2-(quinolin-2-yl)acetonitrile. The intermediate is then reacted with 2-hydroxybenzaldehyde to form the final product, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone. The synthesis method of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.
科学研究应用
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has also been reported to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(15-10-9-13-5-1-2-6-14(13)19-15)20-11-12-22-17-8-4-3-7-16(17)20/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIOVOSEKSGPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



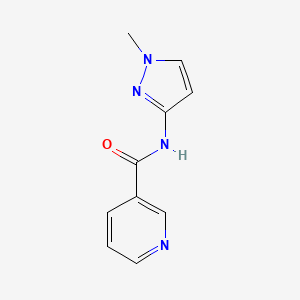
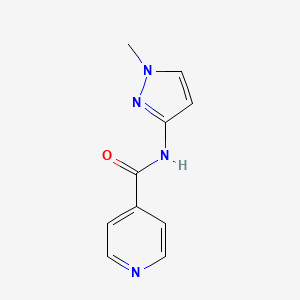
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)
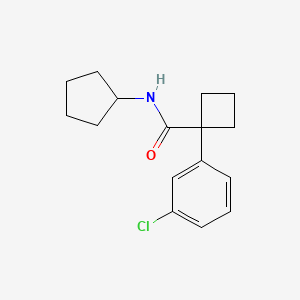

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)
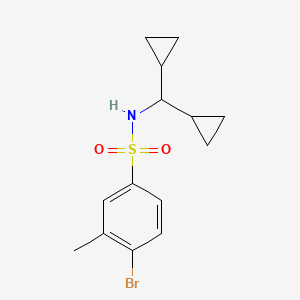
![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
